molecular formula C18H15FN6OS B2751410 1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903631-33-3

1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Katalognummer: B2751410
CAS-Nummer: 1903631-33-3
Molekulargewicht: 382.42
InChI-Schlüssel: WTJCZRMLKALKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a synthetic small molecule compound of significant interest in oncological research, particularly in the investigation of dysregulated kinase signaling pathways. It is designed around a [1,2,4]triazolo[4,3-b]pyridazine core scaffold, a structure recognized for its potential in inhibiting key molecular drivers of cancer cell proliferation and survival . While the primary molecular target of this specific derivative is a subject of ongoing research, compounds sharing this core structure have been identified as potent and selective inhibitors of kinases such as MET kinase, which plays a critical role in tumor growth, invasion, and metastasis . Furthermore, related chemical series are being explored for their ability to modulate the expression and/or activity of the MYC family of proto-oncogenes, a challenging but highly sought-after target implicated in a majority of human cancers . As a research tool, this compound enables scientists to probe the complex signaling networks in cancers driven by these pathways, facilitating the development of novel targeted therapeutic strategies. It is supplied for in vitro and in vivo preclinical studies to further elucidate its precise mechanism of action and pharmacological properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6OS/c19-13-5-3-12(4-6-13)10-20-18(26)21-11-17-23-22-16-8-7-14(24-25(16)17)15-2-1-9-27-15/h1-9H,10-11H2,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJCZRMLKALKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS: 1903631-33-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a urea moiety and a triazole-pyridazine derivative, which are known for various pharmacological effects.

The molecular formula of this compound is C18H15FN6OSC_{18}H_{15}FN_6OS, with a molecular weight of 382.4 g/mol. The presence of fluorine and sulfur atoms, along with the triazole and pyridazine rings, suggests potential interactions with biological targets.

PropertyValue
CAS Number1903631-33-3
Molecular FormulaC18H15FN6OS
Molecular Weight382.4 g/mol

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine moieties exhibit various biological activities, including:

  • Anticancer Activity : Triazole derivatives have been shown to possess significant anticancer properties. For instance, studies have demonstrated that certain triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
  • Antimicrobial Properties : Compounds similar to 1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea have been noted for their antibacterial and antifungal activities. The incorporation of thiophene enhances these properties by increasing lipophilicity and facilitating membrane penetration .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with urea linkages often act as enzyme inhibitors. The urea moiety can mimic natural substrates, leading to competitive inhibition.
  • Interaction with DNA : Triazole derivatives can intercalate into DNA or interfere with topoisomerase activity, disrupting DNA replication in cancer cells.
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values ranging from 10 μM to 50 μM against MCF-7 cells, suggesting promising anticancer activity for structurally similar compounds .
  • Antimicrobial Screening : In another study, derivatives containing thiophene and triazole rings were screened against common pathogens. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 μg/mL .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Triazolo-Pyridazine Cores

Compound from :
1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)ethyl]urea shares the triazolo-pyridazine core but differs in substituents:

  • Sulfanyl linkage to a benzothiazole ring instead of a methylene-bridged urea.
  • Morpholin-ethyl urea side chain, which may enhance solubility via the morpholine oxygen.
  • 4-Fluorophenyl vs. thiophen-2-yl at position 6: The latter’s sulfur atom could influence electronic properties and π-stacking interactions.
Triazine Derivatives with Urea/Thiourea Linkers

Compound from :
1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea features a triazine core with urea/thiourea substituents.

  • Triazine vs. Triazolo-Pyridazine : Triazines are less nitrogen-dense but offer planar geometry for intercalation.
  • Methoxy and phenyl groups may enhance π-π interactions but reduce metabolic stability compared to fluorinated analogs.

Activity Comparison :

  • Triazine derivatives in showed "enhanced biological activity," though unspecified. The target’s triazolo-pyridazine core likely provides stronger kinase inhibition due to closer mimicry of ATP’s purine ring .
Heterocyclic Amines with Carcinogenic Properties

IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) from :

  • Core Structure: Imidazoquinoline vs. triazolo-pyridazine.
  • Bioactivity: IQ is a carcinogen (IARC Group 2A), whereas the target compound’s fluorinated and urea-modified structure likely mitigates genotoxicity.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Solubility (Predicted) Reference
Target Compound Triazolo-pyridazine 4-Fluorobenzyl, thiophen-2-yl, urea Kinase inhibition (inferred) Moderate (logP ~3.5)
’s Compound Triazolo-pyridazine 4-Fluorophenyl, sulfanyl-benzothiazole, morpholin-ethyl urea Kinase inhibitor (potential) Higher (due to morpholine)
Triazine Derivative () Triazine Methoxyphenyl thiourea, phenyl urea Enhanced activity (unspecified) Low to moderate
IQ () Imidazoquinoline Methyl, amino groups Carcinogenic (Group 2A) Low

Research Findings and Implications

  • Kinase Inhibition Potential: The target compound’s triazolo-pyridazine core aligns with kinase inhibitor scaffolds (e.g., EGFR/MET inhibitors in ). Fluorine and thiophene substituents may enhance selectivity over non-target kinases .
  • Toxicity Profile: Unlike IQ (), the urea linker and fluorinated aromatic groups likely reduce genotoxicity, making it suitable for therapeutic development.
  • Synthetic Challenges : ’s triazine synthesis methods could inform scalable routes for the target compound, though pyridazine cyclization may require optimized conditions .

Q & A

Basic: What synthetic routes are recommended for preparing 1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of pyridazine precursors with hydrazine derivatives under controlled pH (e.g., acidic conditions).
  • Step 2 : Introduction of the thiophen-2-yl group at the 6-position using Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Functionalization with the 4-fluorobenzyl urea moiety via nucleophilic substitution or carbodiimide-mediated coupling .
    Critical Parameters : Temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the coupling of the urea moiety?

Low yields in urea coupling often stem from:

  • Competitive side reactions : Use of excess carbodiimide (e.g., EDC or DCC) can lead to acylurea byproducts. Optimize stoichiometry (1:1.2 ratio of amine to isocyanate) .
  • Moisture sensitivity : Conduct reactions under anhydrous conditions with molecular sieves or inert gas purging .
  • Steric hindrance : Introduce the urea group early in the synthesis to avoid steric clashes with the triazolo-pyridazine core .
    Validation : Monitor reactions via TLC or HPLC and characterize intermediates by LC-MS to confirm successful coupling .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm, fluorobenzyl aromatic signals at δ 7.3–7.5 ppm) .
    • 19F NMR : Detect the fluorobenzyl group (δ -115 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₆F₅N₇OS: 494.1023) .
  • HPLC-PDA : Assess purity (>95% by area normalization at 254 nm) .

Advanced: How should researchers resolve discrepancies in NMR data caused by dynamic rotational isomerism in the urea linkage?

Dynamic rotation around the urea C-N bond can split signals or cause broadening. Solutions include:

  • Variable Temperature (VT) NMR : Conduct experiments at low temperatures (-40°C) to "freeze" rotational states and resolve split peaks .
  • 2D NMR (NOESY/ROESY) : Identify spatial correlations between the fluorobenzyl and triazolo-pyridazine groups to confirm connectivity .
  • DFT Calculations : Compare experimental chemical shifts with computational models to validate assignments .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATP-Glo™ for kinase activity) .
  • Cellular Viability (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
  • Binding Affinity (SPR/BLI) : Measure interactions with target proteins (e.g., immobilized EGFR or VEGFR2) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

  • Core Modifications : Synthesize analogs with alternative heterocycles (e.g., pyrazole instead of triazolo-pyridazine) to assess scaffold flexibility .
  • Substituent Variation : Replace the 4-fluorobenzyl group with chlorobenzyl or methoxybenzyl to probe electronic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with urea NH groups) .
    Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural features with activity .

Basic: What safety precautions are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent degradation .

Advanced: How can researchers address poor solubility in aqueous buffers during biological testing?

  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • Prodrug Strategy : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Formulate with PLGA or liposomes to improve bioavailability .

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